

An In-Depth Technical Guide to NCX 466: Synthesis and Chemical Properties

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Compound of Interest

Compound Name: NCX 466

Cat. No.: B10782891

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Introduction

NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that has demonstrated significant potential in preclinical studies. It combines the anti-inflammatory properties of a nonsteroidal anti-inflammatory drug (NSAID) moiety, structurally related to naproxen, with the vasodilatory and cytoprotective effects of nitric oxide. This dual mechanism of action suggests therapeutic potential in inflammatory conditions where both COX inhibition and enhanced NO bioavailability are beneficial. This guide provides a comprehensive overview of the synthesis, chemical properties, and key experimental findings related to **NCX 466**.

Chemical and Physical Properties

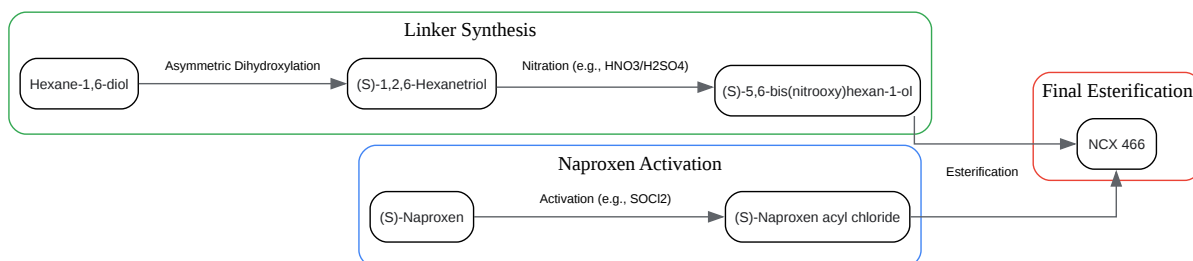
A summary of the key chemical and physical properties of **NCX 466** is presented in Table 1. This data is essential for its handling, formulation, and analysis in a research and development setting.

Property	Value
IUPAC Name	(S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate[1]
Synonyms	NCX-466, NCX466[1]
CAS Number	1262956-64-8[1]
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₉ [1]
Molecular Weight	436.42 g/mol [1]
Appearance	Solid powder[1]
Purity	>98%[1]
Solubility	Soluble in DMSO and ethanol[2]
Storage	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry and dark place[1]

Synthesis of NCX 466

While a detailed, step-by-step synthesis protocol for **NCX 466** is not publicly available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of nitrooxy esters of NSAIDs. The synthesis would logically proceed through two main stages: the preparation of the nitrooxy-derivatized alcohol linker and its subsequent esterification with (S)-naproxen.

Logical Synthesis Workflow



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Caption: Plausible synthetic workflow for **NCX 466**.

Detailed Methodologies

Part 1: Synthesis of (S)-5,6-bis(nitrooxy)hexan-1-ol (Linker)

- **Asymmetric Dihydroxylation of a suitable hexenol derivative:** A commercially available hexenol derivative would be subjected to asymmetric dihydroxylation to introduce the chiral diol functionality. This can be achieved using Sharpless asymmetric dihydroxylation with AD-mix- β to yield the (S)-diol.
- **Nitration of the Diol:** The resulting (S)-1,2,6-hexanetriol would then be nitrated to introduce the two nitrooxy groups. This is typically performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0°C) in an inert solvent like dichloromethane. Careful control of the reaction conditions is crucial to prevent side reactions. The product, (S)-5,6-bis(nitrooxy)hexan-1-ol, would be purified by column chromatography.

Part 2: Esterification of (S)-Naproxen with the Nitrooxy Linker

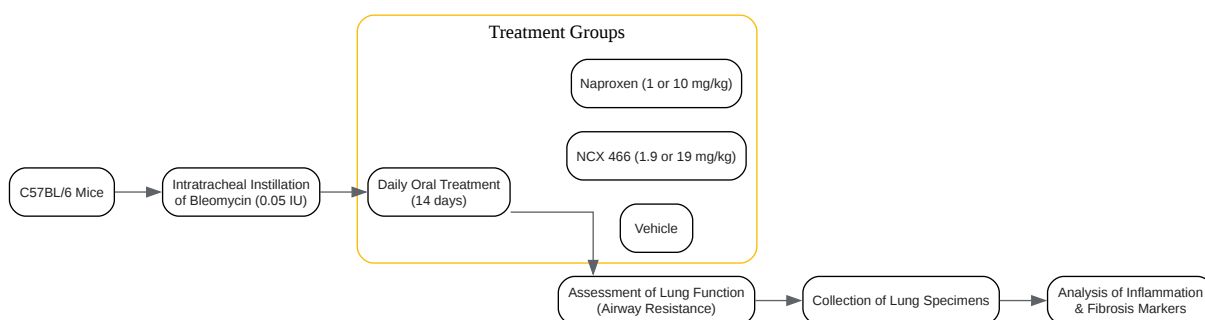
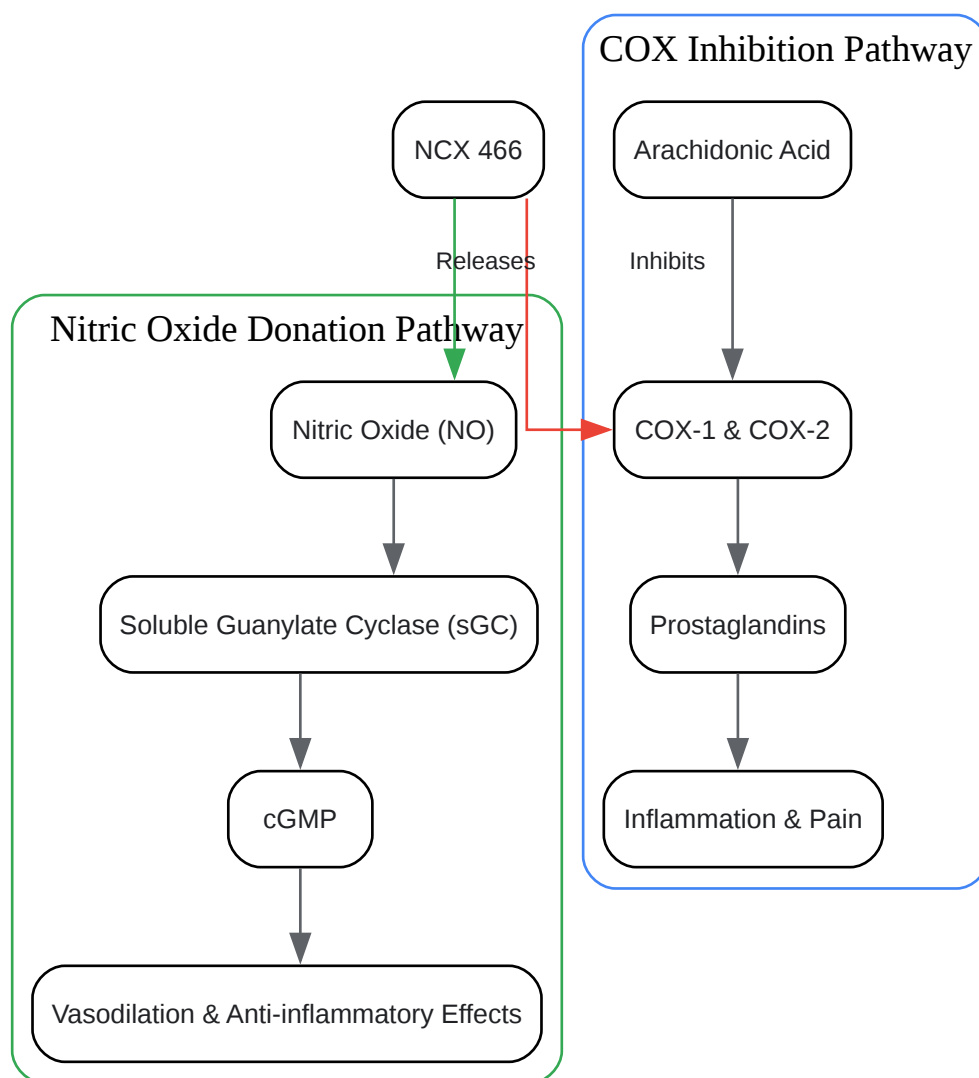
- **Activation of (S)-Naproxen:** (S)-Naproxen would first be converted to a more reactive acylating agent, such as an acyl chloride or anhydride. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent would yield (S)-naproxen acyl chloride.

- Esterification: The activated (S)-naproxen would then be reacted with the synthesized (S)-5,6-bis(nitrooxy)hexan-1-ol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to catalyze the reaction and neutralize the generated acid. The reaction would be monitored by thin-layer chromatography (TLC) for completion.
- Purification: The final product, **NCX 466**, would be purified from the reaction mixture using column chromatography on silica gel to yield a solid powder with a purity of >98%.

Mechanism of Action

NCX 466 is designed as a dual-action molecule. The naproxen moiety inhibits both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain. The nitrooxy groups are enzymatically cleaved in vivo to release nitric oxide (NO).

Signaling Pathway



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References

- 1. researchgate.net [researchgate.net]
- 2. WO2021023693A1 - Process for the preparation of a nitric oxide donating prostaglandin analogue - Google Patents [patents.google.com]
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